molecular formula C27H30N2O5 B12496978 5-({3-Methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({3-Methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12496978
M. Wt: 462.5 g/mol
InChI Key: VTZFTEMYAXMHSD-UHFFFAOYSA-N
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Description

5-[({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy and morpholinyl groups attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 5-[({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to its combination of methoxy, morpholinyl, and benzoic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H30N2O5

Molecular Weight

462.5 g/mol

IUPAC Name

5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C27H30N2O5/c1-19-4-3-5-21(14-19)18-34-25-9-6-20(15-26(25)32-2)17-28-22-7-8-24(23(16-22)27(30)31)29-10-12-33-13-11-29/h3-9,14-16,28H,10-13,17-18H2,1-2H3,(H,30,31)

InChI Key

VTZFTEMYAXMHSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)O)OC

Origin of Product

United States

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